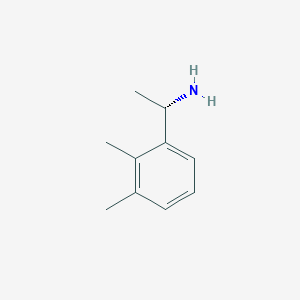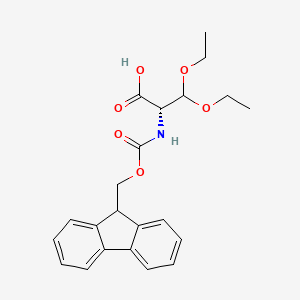![molecular formula C17H15BrN4O2S B12050157 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478257-42-0](/img/structure/B12050157.png)
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(E)-(3-溴-4-甲氧基苯基)亚甲基]氨基}-5-(2-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇是一种复杂的 有机化合物,属于三唑衍生物类。三唑以其多样的生物活性而闻名,广泛应用于药物化学领域。
准备方法
合成路线和反应条件
4-{[(E)-(3-溴-4-甲氧基苯基)亚甲基]氨基}-5-(2-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇的合成通常涉及多个步骤。起始原料通常包括3-溴-4-甲氧基苯甲醛和2-甲氧基苯肼。合成的关键步骤包括:
缩合反应: 3-溴-4-甲氧基苯甲醛的醛基与2-甲氧基苯肼的肼基反应,形成一个中间体腙。
环化: 腙中间体发生环化,形成三唑环。
硫醇加成: 最后一步是将一个硫醇基团添加到三唑环上,从而得到目标化合物。
工业生产方法
该化合物的工业生产方法可能涉及优化的反应条件,以提高产率和纯度。高效液相色谱 (HPLC) 和重结晶等技术通常用于纯化。
化学反应分析
反应类型
4-{[(E)-(3-溴-4-甲氧基苯基)亚甲基]氨基}-5-(2-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化成亚砜或砜。
还原: 还原反应可以将该化合物转化为相应的胺衍生物。
取代: 化合物中的溴原子可以被其他亲核试剂,如胺或硫醇取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 常用的还原剂包括硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄)。
取代: 亲核取代反应通常需要使用氢氧化钠 (NaOH) 或碳酸钾 (K₂CO₃) 等碱。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以得到亚砜或砜,而还原可以得到胺衍生物。
科学研究应用
4-{[(E)-(3-溴-4-甲氧基苯基)亚甲基]氨基}-5-(2-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇有几种科学研究应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物已显示出作为抗菌剂和抗真菌剂的潜力。
医药: 正在进行的研究探索它作为抗癌剂的潜力。
工业: 它被用于开发具有独特性能的新材料。
作用机制
4-{[(E)-(3-溴-4-甲氧基苯基)亚甲基]氨基}-5-(2-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇的作用机制涉及它与特定分子靶标的相互作用。该化合物可以结合酶或受体,抑制它们的活性,并导致各种生物学效应。例如,它的抗菌活性可能是由于抑制参与细菌细胞壁合成的关键酶。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 用于合成各种有机化合物.
二硅烷桥接结构: 以其独特的电子性能而闻名.
独特性
4-{[(E)-(3-溴-4-甲氧基苯基)亚甲基]氨基}-5-(2-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇的独特之处在于它将三唑环与一个硫醇基团结合在一起,这赋予了它独特的化学和生物学性质。这使得它成为多个科学领域研究和开发的有价值的化合物。
属性
CAS 编号 |
478257-42-0 |
|---|---|
分子式 |
C17H15BrN4O2S |
分子量 |
419.3 g/mol |
IUPAC 名称 |
4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O2S/c1-23-14-6-4-3-5-12(14)16-20-21-17(25)22(16)19-10-11-7-8-15(24-2)13(18)9-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI 键 |
ZOJMWGPHBXBDOH-VXLYETTFSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)Br |
规范 SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate](/img/structure/B12050092.png)
![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12050098.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B12050106.png)
![6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050111.png)

![1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea](/img/structure/B12050126.png)




